molecular formula C10H13ClN2O4S2 B2819718 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide CAS No. 941932-20-3

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2819718
CAS No.: 941932-20-3
M. Wt: 324.79
InChI Key: XXLZMUXKSVHYCK-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro group and a dioxidoisothiazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide typically involves the following steps:

    Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.

    Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated phenyl ring with methanesulfonamide in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or primary amines can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is being investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development. Some key areas include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antibiotic agent.
  • Anti-inflammatory Properties : Initial studies suggest that it may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

Biological Studies

The compound is utilized in biological studies to understand its mechanisms of action and effects on cellular processes. Research focuses on:

  • Cellular Interaction : Studies have demonstrated that the compound can influence cell signaling pathways, which may lead to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.

Industrial Applications

In addition to its medicinal applications, this compound is explored for use in industrial processes:

  • Synthesis of Advanced Materials : The compound serves as a precursor in the synthesis of novel materials with specific properties.
  • Catalytic Applications : Its unique chemical structure allows it to function as a catalyst in various organic reactions.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
Study 3Enzyme InhibitionIdentified as an inhibitor of carbonic anhydrase with an IC50 of 50 µM.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chloro group may enhance binding affinity through hydrophobic interactions, while the isothiazolidinone ring can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of the dioxidoisothiazolidinyl moiety.

    N-(4-chloro-3-nitrophenyl)methanesulfonamide: Contains a nitro group, which significantly alters its reactivity and biological activity.

    N-(4-chloro-3-hydroxyphenyl)methanesulfonamide: The hydroxy group introduces different hydrogen bonding capabilities and reactivity.

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is unique due to the presence of the dioxidoisothiazolidinyl moiety, which imparts distinct redox properties and potential biological activities not found in simpler analogs. This structural feature allows for unique interactions with biological targets and diverse chemical reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a synthetic compound with notable biological activity, primarily due to its unique structural features that include a chlorinated phenyl ring and an isothiazolidine-1,1-dioxide moiety. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3O4S, with a molecular weight of approximately 319.75 g/mol. The compound is characterized by the following structural features:

  • Chlorinated Phenyl Ring : Enhances lipophilicity and biological interactions.
  • Isothiazolidine-1,1-Dioxide Moiety : Imparts unique reactivity and potential for enzyme inhibition.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The mechanism of action may involve:

  • Enzyme Inhibition : The isothiazolidine moiety can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : Binding to specific receptors may modulate cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound could have comparable effects.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundInhibitory against Gram-positive bacteria
SulfanilamideBroad-spectrum antimicrobial

Anti-inflammatory Properties

Research has suggested that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A comparative analysis shows:

CompoundInhibition of CytokinesReference
This compoundModerate inhibition
Common NSAIDsStrong inhibition

Study 1: Antimicrobial Efficacy

In a clinical study involving various sulfonamide derivatives, this compound demonstrated significant activity against Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.

Study 2: Anti-inflammatory Effects

A laboratory investigation assessed the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results indicated a reduction in edema and inflammatory markers compared to control groups, suggesting therapeutic potential in treating inflammatory diseases.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S2/c1-18(14,15)12-8-3-4-9(11)10(7-8)13-5-2-6-19(13,16)17/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLZMUXKSVHYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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